molecular formula C20H13N3O3S B2354288 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313549-68-7

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2354288
CAS No.: 313549-68-7
M. Wt: 375.4
InChI Key: PUGXXJPOQPZRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound featuring a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. The thiazole ring is known for its aromaticity and reactivity, making it a valuable structure in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation . Substitution reactions often require catalysts such as Lewis acids .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-

Biological Activity

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring connected to a naphthalene moiety and a nitrobenzamide group. Its molecular formula is C15H12N4O2SC_{15}H_{12}N_4O_2S, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to form reactive intermediates that can damage cellular components, including DNA. Research indicates that derivatives similar to this compound exhibit potent activity against various microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitro derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1632
Control (Amoxicillin)816

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Nitro compounds are known to modulate inflammatory pathways, potentially inhibiting key enzymes involved in inflammation processes.

The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition leads to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Research Findings

In vitro studies demonstrated that the compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent investigations have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through multiple pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
HeLa12
MCF718

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(14-7-9-17(10-8-14)23(25)26)22-20-21-18(12-27-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXXJPOQPZRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.